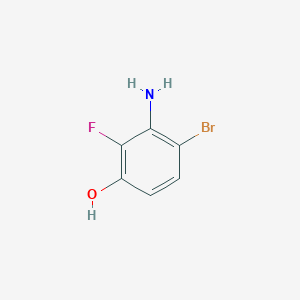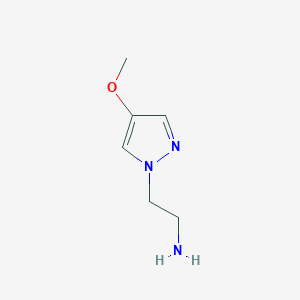
1-(Bromoethynyl)-2-methoxybenzene
Overview
Description
1-(Bromoethynyl)-2-methoxybenzene is an organic compound characterized by the presence of a bromoethynyl group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-(Bromoethynyl)-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzene (anisole) as the primary starting material.
Bromination: Anisole undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Alkyne Formation: The brominated anisole is then subjected to a Sonogashira coupling reaction with an appropriate alkyne precursor to form the bromoethynyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Bromoethynyl)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The alkyne group can engage in coupling reactions such as Sonogashira, Suzuki, and Heck couplings, leading to the formation of more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromoethynyl)-2-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Bromoethynyl)-2-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy group may also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
1-(Bromoethynyl)-2-methoxybenzene can be compared with other similar compounds such as:
1-(Bromoethynyl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
1-(Bromoethynyl)-2-hydroxybenzene:
1-(Bromoethynyl)-2-chlorobenzene: The presence of a chlorine atom instead of a methoxy group changes the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-(2-bromoethynyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOUGLZREVDTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)







![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)
![2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole](/img/structure/B1405104.png)
